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molecular formula C9H10FNO3 B8714738 2-Fluoro-1-nitro-4-propoxybenzene CAS No. 28987-49-7

2-Fluoro-1-nitro-4-propoxybenzene

Cat. No. B8714738
M. Wt: 199.18 g/mol
InChI Key: RDRWAMYDJLVUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07301036B2

Procedure details

To a solution of the 3-fluoro-4-nitrophenol (32 mmol, 5.0 g), 1-propanol (48 mmol, 3.9 mL), and triphenylphosphine (64 mmol, 16.8 g) in CH2Cl2 (160 mL) at 0° C. was added DIAD (64 mmol, 12 mg). The reaction mixture was concentrated in vacuo. The product was isolated by flash chromatography on silica eluting with 5% EtOAc in hexanes. H1 NMR (500 MHz, CDCl3): δ 8.13 (t, J=8.7 Hz, 1H), 6.81-6.75 (m, 2H), 4.05 (d, J=6.4 Hz, 2H), 1.90 (m, 2H), 1.10 (t, J=7.3 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[CH2:12](O)[CH2:13][CH3:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([O:11][CH2:12][CH2:13][CH3:14])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(CC)O
Name
Quantity
16.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
12 mg
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash chromatography on silica eluting with 5% EtOAc in hexanes

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)OCCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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